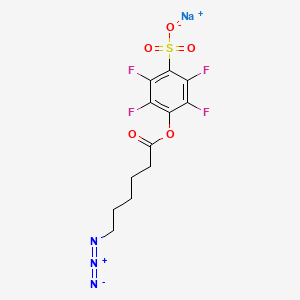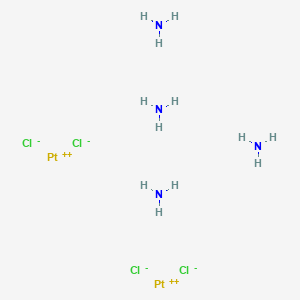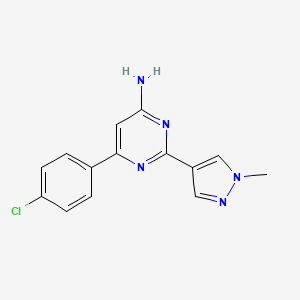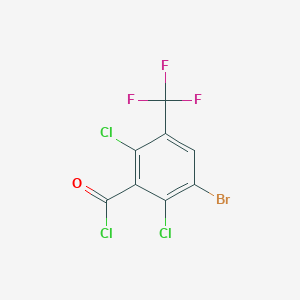
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8HBrCl3F3O. It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride typically involves multiple steps, including Friedel-Crafts acylation and halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The process would typically include the use of catalysts and reagents to facilitate the desired transformations while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid .
Applications De Recherche Scientifique
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is influenced by the presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl, which enhance the compound’s electrophilic nature .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2,6-dichlorobenzoyl chloride
- 2,6-Dichloro-5-(trifluoromethyl)benzoyl chloride
- 3-Bromo-5-(trifluoromethyl)benzoyl chloride
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzoyl chloride framework. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C8HBrCl3F3O |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
3-bromo-2,6-dichloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8HBrCl3F3O/c9-3-1-2(8(13,14)15)5(10)4(6(3)11)7(12)16/h1H |
Clé InChI |
WVHZAQLFBJYRJE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Cl)C(=O)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
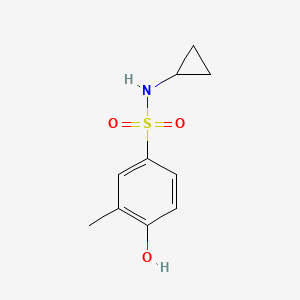
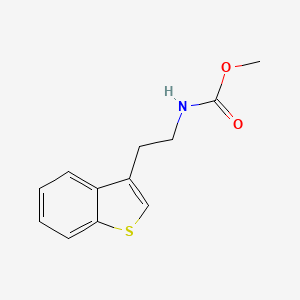
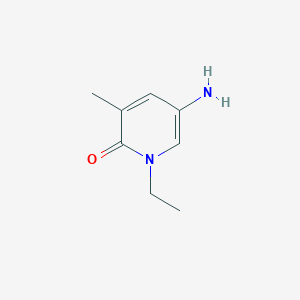

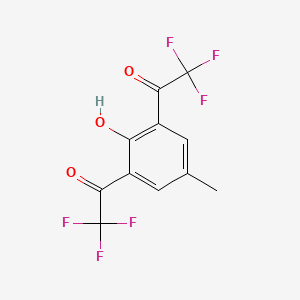

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
